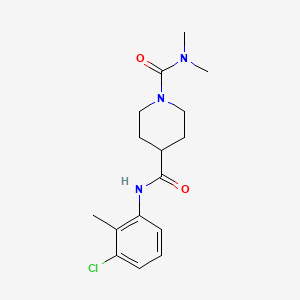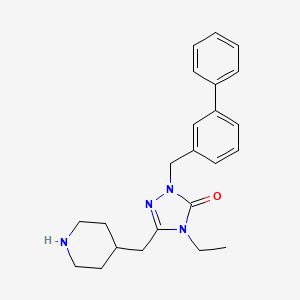![molecular formula C21H33N3O2 B5395756 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5395756.png)
3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one, also known as EHP-101, is a synthetic compound that has been recently developed for its potential therapeutic applications. EHP-101 belongs to the class of piperidine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mecanismo De Acción
3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one acts by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that regulate various physiological processes, including pain, inflammation, and immune response. By inhibiting FAAH, 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one increases the levels of endocannabinoids, leading to a reduction in inflammation and neuronal damage.
Biochemical and Physiological Effects:
3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one has been shown to have several biochemical and physiological effects, including reducing inflammation, oxidative stress, and neuronal damage. 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one also promotes the survival of neurons and reduces apoptosis, leading to improved neurological function. 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one is its specificity for FAAH, which reduces the risk of off-target effects. 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one has also shown good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one has not been tested in clinical trials yet, and its safety and efficacy in humans are not known. Another limitation is the lack of standardized protocols for the synthesis and purification of 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one, which can lead to variations in the purity and yield of the final product.
Direcciones Futuras
There are several future directions for the research on 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one. One direction is to investigate the safety and efficacy of 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one in clinical trials for the treatment of neurological disorders. Another direction is to optimize the synthesis and purification techniques for 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one to improve the purity and yield of the final product. Further studies are also needed to elucidate the mechanism of action of 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one and its effects on different physiological processes. Additionally, the potential of 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one as a therapeutic agent for other diseases, such as cancer and metabolic disorders, can be explored.
Métodos De Síntesis
The synthesis of 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one involves the condensation of 4-ethylpiperazine and 3-phenylpropionaldehyde, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The final product is obtained after purification through column chromatography. The purity and yield of 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one can be improved by optimizing the reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one has been studied extensively for its potential therapeutic applications in neurological disorders such as multiple sclerosis, Huntington's disease, and neuropathic pain. Preclinical studies have shown that 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one can reduce inflammation, oxidative stress, and neuronal damage, leading to improved neurological function. 3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one has also been shown to have a neuroprotective effect by promoting the survival of neurons and reducing apoptosis.
Propiedades
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-2-22-14-16-23(17-15-22)18-21(26)11-7-13-24(20(21)25)12-6-10-19-8-4-3-5-9-19/h3-5,8-9,26H,2,6-7,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCQAVKWWPJFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2(CCCN(C2=O)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-2-methylphenyl)urea](/img/structure/B5395687.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5395691.png)
![(3R)-1-{7-[(5-fluoropyridin-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5395696.png)
![3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5395699.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5395706.png)
![N-(2-ethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5395711.png)
![1-[(1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5395716.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5395750.png)
![N-[3-(4-ethyl-2-methyl-3-oxopiperazin-1-yl)-3-oxopropyl]-N-methylmethanesulfonamide](/img/structure/B5395763.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5395770.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5395780.png)